3-Ethyl-6-fluoroquinazolin-4-one
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Overview
Description
3-Ethyl-6-fluoroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the 6-position of the quinazolinone ring enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-fluoroquinazolin-4-one typically involves the cyclocondensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 6-fluoroanthranilic acid with ethyl isocyanate under reflux conditions to form the desired quinazolinone derivative . Another approach involves the use of alkyl bromides under phase transfer catalysis conditions to introduce the ethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-fluoroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The fluorine atom in the 6-position can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals, including plant virucides and herbicides.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-fluoroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as dihydrofolate reductase and kinases, leading to the disruption of cellular processes. It also acts as an antagonist of certain receptors, modulating signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4-one: Similar structure but lacks the ethyl group at the 3-position.
3-Propyl-6-fluoroquinazolin-4-one: Similar structure with a propyl group instead of an ethyl group.
6-Chloroquinazolin-4-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-Ethyl-6-fluoroquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the fluorine atom at the 6-position. This combination enhances its biological activity and stability compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-6-fluoroquinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 |
InChI Key |
CXXQQCHYMHUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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